2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetami de
Description
2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 3-pyridyl substituent on the triazole ring and a sulfamoylphenyl group attached via an acetamide linker. This compound belongs to a broader class of 1,2,4-triazol-3-ylthio acetamides, which are known for their diverse pharmacological activities, including anti-inflammatory and enzyme inhibitory properties . The sulfamoylphenyl moiety is a critical pharmacophore, often associated with targeting enzymes such as cyclooxygenase (COX) or carbonic anhydrase (CA) .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O3S2/c16-22-14(10-2-1-7-18-8-10)20-21-15(22)26-9-13(23)19-11-3-5-12(6-4-11)27(17,24)25/h1-8H,9,16H2,(H,19,23)(H2,17,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULRXJBZAJZMTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Attachment of the Pyridine Ring: This step might involve nucleophilic substitution reactions.
Introduction of the Sulfonamide Group: This can be done through sulfonation reactions using sulfonyl chlorides.
Final Assembly: The final compound is assembled through amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or sulfamoyl groups.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Might interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: Possible use as an antimicrobial agent.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(3-pyridyl)(1,2,4-triazol-3-ylthio))-N-(4-sulfamoylphenyl)acetamide would depend on its specific biological target. Generally, such compounds might:
Inhibit Enzymes: By binding to the active site or allosteric sites.
Modulate Receptors: By acting as agonists or antagonists.
Interfere with DNA/RNA: By binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Positional Isomerism of Pyridyl Groups
- 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111): This derivative features a 2-pyridyl group instead of 3-pyridyl. In vivo studies demonstrated 1.28-fold higher anti-inflammatory activity than diclofenac sodium in a rat formalin edema model, attributed to enhanced hydrophobic interactions with cyclooxygenase-2 (COX-2) .
- 2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide :
Substitution with a 3-pyridyl group and ethyl chain at the triazole N4 position resulted in improved selectivity for carbonic anhydrase isoforms (e.g., hCA VII over hCA II), likely due to optimized tail length for active-site penetration .
Substitutions on the Aryl Acetamide Group
- N-(4-Bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9f) :
Replacing the sulfamoylphenyl group with bromophenyl reduced anti-inflammatory activity but increased thermal stability (melting point: 247.9°C) due to halogen-mediated crystallinity . - 2-{[4-amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide: Chloro and methyl substituents on the phenyl ring enhanced hydrophobic interactions with COX-2, as predicted by in silico docking studies .
Derivatives with Heterocyclic Variations
Benzo[d]thiazol and Thiadiazol Analogues
- 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide: Replacing the triazole core with a benzo[d]thiazole ring retained anti-inflammatory activity (melting point: 144.2°C) but reduced COX-2 selectivity due to bulkier heterocyclic geometry .
- 2-(5-Ethyl-1,3,4-thiadiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (10): Thiadiazole derivatives exhibited comparable activity to triazoles but with lower metabolic stability, likely due to sulfur oxidation susceptibility .
Pharmacological and Physicochemical Comparison
Table 1: Key Properties of Selected Analogues
| Compound Name | Anti-Inflammatory Activity* | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| Target Compound (3-pyridyl, sulfamoylphenyl) | Data not reported | Not available | 3-pyridyl, sulfamoylphenyl linker |
| AS111 (2-pyridyl, 3-methylphenyl) | 1.28× diclofenac | Not reported | 2-pyridyl, methylphenyl |
| 9f (bromophenyl, fluorophenyl-triazole) | 0.8× diclofenac | 247.9 | Bromophenyl, fluorophenyl-triazole |
| 2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide | 1.0× diclofenac | 144.2 | Benzo[d]thiazole, ethoxy group |
| N-(4-chloro-2-methylphenyl)-2-(4-amino-5-(3-pyridyl)triazol-3-ylthio)acetamide | 1.1× diclofenac (predicted) | Not reported | Chloro-methylphenyl, 3-pyridyl |
*Relative to diclofenac sodium in formalin-induced edema models .
Mechanism and Selectivity Insights
- Carbonic Anhydrase Inhibition : The acetamide linker in the target compound and its analogues facilitates binding to zinc in CA active sites, while tail modifications (e.g., pyridyl position) dictate isoform selectivity. For example, 3-pyridyl derivatives show higher affinity for hCA VII due to optimal cavity depth matching .
- COX-2 Inhibition : Hydrophobic substituents (e.g., chloro, methyl) on the phenyl ring enhance binding to COX-2’s hydrophobic pocket, as seen in AS112 (3-chlorophenyl derivative) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
